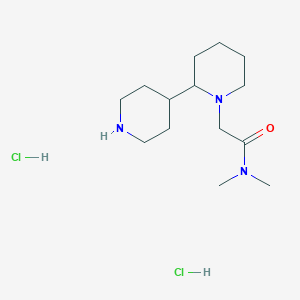

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

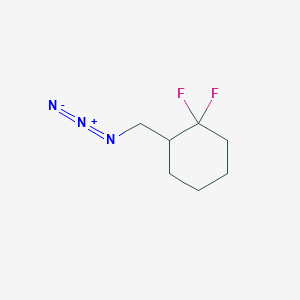

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile is a chemical compound with the molecular formula C10H8N4. It has a molecular weight of 184.2 . This compound is used in the synthesis of a series of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles .

Synthesis Analysis

The synthesis of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile and its derivatives has been reported in several studies . For instance, one study reported the synthesis of a new compound by treating 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile with phenylhydrazine in boiling ethanol .Molecular Structure Analysis

The molecular structure of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile has been characterized in several studies . For example, one study reported the use of FT-IR, 1H NMR, and 13C NMR spectroscopic analysis for the characterization of the synthesized compound .Chemical Reactions Analysis

The chemical reactivity of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile and its derivatives has been explored in several studies . For example, one study reported that 3-Aminobenzonitrile reacts with 4-isothiocyanato-4-methyl pentane-2-one to yield condensed monocyclic pyrimidine derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(5-Amino-1H-pyrazol-3-yl)benzonitrile have been reported in several studies .科学的研究の応用

Organic Synthesis Building Blocks

3-(5-Amino-1H-pyrazol-3-yl)benzonitrile: serves as a versatile building block in organic synthesis. Its structure allows for the introduction of the pyrazole moiety into more complex molecules, which is valuable in the synthesis of various heterocyclic compounds . The amino group and the nitrile functionality offer sites for further functionalization, enabling the creation of a diverse range of derivatives for pharmaceutical and material science research.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the synthesis of potential pharmacophores. The presence of both an amino group and a pyrazole ring makes it a candidate for creating molecules with potential inhibitory activity against enzymes like CYP1A2 . Such inhibitors are crucial in the study of drug-drug interactions and the metabolism of therapeutic agents.

作用機序

Target of Action

Similar compounds have been found to interact with enzymes like syk, which plays a key role in the b cell receptor (bcr) signaling pathway , and lanosterol 14α-demethylase (CYP51), a molecular target for clinically used azole-antifungals .

Biochemical Pathways

If it interacts with syk, it could influence the bcr signaling pathway . If it targets CYP51, it could affect the biosynthesis of ergosterol, a key component of fungal cell membranes .

Result of Action

Similar compounds have shown cytotoxic activity in vitro , suggesting that this compound might also have potential anticancer or antifungal effects.

Action Environment

It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°c to maintain its stability .

Safety and Hazards

特性

IUPAC Name |

3-(3-amino-1H-pyrazol-5-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-6-7-2-1-3-8(4-7)9-5-10(12)14-13-9/h1-5H,(H3,12,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTKMBJVJHKTOG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=NN2)N)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1382594.png)

![Tert-butyl 7-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1382597.png)

![4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382598.png)

![Ethyl 4,5,6,7-tetrahydrothiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B1382600.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382601.png)

![5-Azaspiro[2.3]hexane trifluoroacetate](/img/structure/B1382607.png)